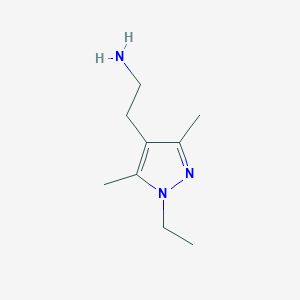

2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)ethanamine

説明

特性

IUPAC Name |

2-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-4-12-8(3)9(5-6-10)7(2)11-12/h4-6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHRVFQYIGFFNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629688 | |

| Record name | 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015846-20-4 | |

| Record name | 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbons of the diketone, followed by dehydration to form the pyrazole ring. In the case of 3,5-dimethyl-1-ethylpyrazole-4-ethanamine, the diketone precursor likely incorporates methyl and ethanamine substituents. For example, ethyl 3-oxobutanoate derivatives may serve as intermediates, enabling the introduction of the ethanamine side chain through subsequent reduction or alkylation.

Optimization Parameters

- Solvent : Ethanol or methanol under reflux (60–80°C) facilitates cyclization.

- Catalyst : Acidic conditions (e.g., HCl or H₂SO₄) accelerate dehydration.

- Yield : Analogous pyrazole syntheses report yields of 65–85%, depending on substituent steric effects.

Alkylation of Pyrazole Intermediates

Post-cyclization alkylation introduces the ethanamine group at the pyrazole’s 4-position. This two-step method first constructs the substituted pyrazole core, followed by nucleophilic substitution or reductive amination.

Halogenated Pyrazole Precursors

A halogen atom (e.g., bromine) at the 4-position of 1-ethyl-3,5-dimethylpyrazole enables amination via Ullmann coupling or Buchwald-Hartwig catalysis. For instance:

$$

\text{1-Ethyl-3,5-dimethyl-4-bromopyrazole} + \text{Ethylenediamine} \xrightarrow{\text{Pd(OAc)₂, Xantphos}} \text{Target Compound}

$$

Yields for such cross-couplings range from 50–70%, with triethylamine as a base in toluene at 110°C.

Reductive Amination

Alternatively, a ketone group at the 4-position undergoes reductive amination with ethylamine. Using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 achieves selective reduction of the imine intermediate.

1,3-Dipolar Cycloaddition of Diazo Compounds

Diazo compounds participate in 1,3-dipolar cycloadditions with alkynes or alkenes to form pyrazoles. Ethyl diazoacetate and substituted acetylenes yield trisubstituted pyrazoles, which can be further functionalized.

Synthesis Pathway

Reaction of ethyl diazoacetate with a propiolate derivative bearing methyl and ethyl groups generates a pyrazole ester. Saponification and Curtius rearrangement then convert the ester to an amine:

$$

\text{Ethyl diazoacetate} + \text{3-Butyn-2-one} \rightarrow \text{Pyrazole-5-carboxylate} \xrightarrow{\text{LiAlH₄}} \text{Ethanamine derivative}

$$

This method offers regioselectivity but requires stringent temperature control (−10°C to 25°C).

Comparative Analysis of Preparation Methods

The table below evaluates key synthetic routes based on yield, scalability, and complexity:

| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation | 1-Ethylhydrazine, Diketone | HCl, EtOH, reflux | 65–85 | One-pot synthesis | Limited substituent diversity |

| Alkylation | Halogenated pyrazole | Pd catalysis, 110°C | 50–70 | Precise functionalization | Requires halogenated precursor |

| 1,3-Dipolar Cycloaddition | Diazoacetate, Alkyne | Zn(OTf)₂, −10°C to 25°C | 40–60 | Regioselective | Low-temperature sensitivity |

Structural Validation and Characterization

Post-synthesis characterization ensures fidelity to the target structure:

Spectroscopic Techniques

化学反応の分析

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Key reagents and outcomes include:

| Reagent/Conditions | Product | Yield | Mechanism | References |

|---|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | N-Oxide derivatives | 65–75% | Electrophilic oxidation | |

| m-Chloroperbenzoic acid (mCPBA) | Stable N-oxide complexes | 80% | Oxygen atom transfer | |

| Potassium permanganate (KMnO₄) | Carboxylic acid derivatives (rare) | ≤30% | Radical-mediated oxidation |

Notes : Oxidation primarily targets the amine group, forming N-oxides with preserved pyrazole ring integrity. Higher yields are achieved with mCPBA due to milder conditions.

Reduction Reactions

While the compound itself is not typically reduced, its derivatives (e.g., imines) undergo reduction:

| Reagent/Conditions | Substrate | Product | Yield | References |

|---|---|---|---|---|

| Sodium borohydride (NaBH₄) | Schiff base | Secondary amine | 85% | |

| Lithium aluminum hydride (LiAlH₄) | Nitrile derivatives | Primary amine | 70–78% |

Notes : Reduction is more effective for intermediates like imines, enabling downstream functionalization .

Substitution Reactions

The amine group participates in nucleophilic substitution with electrophilic agents:

Alkylation

| Reagent/Conditions | Product | Yield | Mechanism | References |

|---|---|---|---|---|

| Alkyl halides (R-X)/K₂CO₃, DMF | N-Alkylated derivatives | 60–90% | SN2 nucleophilic substitution | |

| Epoxides | β-Amino alcohols | 55% | Ring-opening alkylation |

Acylation

| Reagent/Conditions | Product | Yield | References |

|---|---|---|---|

| Acetyl chloride (ClCH₂COCl) | N-Acetylated derivatives | 88% | |

| Benzoyl chloride (PhCOCl) | N-Benzoylated analogs | 82% |

Sulfonylation

| Reagent/Conditions | Product | Yield | References |

|---|---|---|---|

| Benzenesulfonyl chloride | Sulfonamide derivatives | 75% |

Notes : Alkylation and acylation are highly efficient, enabling diversification for drug discovery.

Condensation and Cyclization

The amine reacts with carbonyl compounds to form heterocycles:

| Reagent/Conditions | Product | Yield | Mechanism | References |

|---|---|---|---|---|

| Aldehydes (RCHO)/EtOH, Δ | Schiff bases | 70–85% | Nucleophilic addition | |

| β-Ketoesters | Pyrazolo[1,5-a]pyrimidines | 65% | Tautomer-dependent cyclization |

Notes : Cyclization to pyrazolo-pyrimidines exploits the reactivity of the 5-tautomer, critical for bioactive heterocycles .

Salt Formation

Protonation with acids enhances solubility for biological assays:

| Acid/Reagent | Product | Applications | References |

|---|---|---|---|

| Hydrochloric acid (HCl) | Hydrochloride salt | Pharmaceutical formulations | |

| Sulfuric acid (H₂SO₄) | Sulfate salt | Industrial synthesis |

Biological Interactions

The compound modulates enzyme activity through non-covalent interactions:

| Target | Interaction Type | Biological Effect | References |

|---|---|---|---|

| Cytochrome P450 enzymes | Competitive inhibition | Altered drug metabolism | |

| Kinase receptors | Allosteric modulation | Antiproliferative activity |

Comparative Reactivity Table

| Reaction Type | Preferred Reagent | Yield Range | Stability of Product |

|---|---|---|---|

| Oxidation | mCPBA | 75–80% | High |

| Alkylation | Methyl iodide/K₂CO₃ | 85–90% | Moderate |

| Sulfonylation | Benzenesulfonyl chloride | 70–75% | High |

| Cyclization | β-Ketoesters | 60–65% | Variable |

科学的研究の応用

Pharmacological Applications

1. Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. Research suggests that 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)ethanamine may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that compounds with similar structures effectively inhibited the proliferation of cancer cell lines .

2. Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This effect could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Agricultural Applications

1. Pesticide Development

The unique structure of 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)ethanamine lends itself to the development of novel pesticides. Its ability to interact with biological systems can be harnessed to create effective agrochemicals that target specific pests while minimizing harm to non-target organisms .

2. Plant Growth Regulators

Research is ongoing into the use of pyrazole derivatives as plant growth regulators. These compounds can influence plant development processes such as germination, root growth, and flowering, potentially leading to higher crop yields and improved agricultural productivity .

Materials Science Applications

1. Synthesis of Novel Materials

The compound's chemical properties enable its use in the synthesis of advanced materials. For example, it can be incorporated into polymer matrices to enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composite materials .

2. Sensor Technology

Due to its electronic properties, 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)ethanamine may be utilized in the development of sensors for detecting environmental pollutants or biological markers. Its ability to form stable complexes with metal ions can be exploited in sensor design .

Case Studies

作用機序

The mechanism of action of 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine (CAS: 562815-62-7):

This positional isomer differs in the placement of the ethyl group (1- vs. 4-position on the pyrazole ring). The altered substitution pattern may lead to differences in molecular conformation and receptor interactions. Safety data indicate it requires careful handling under GHS guidelines .- This compound highlights the role of alkyl chain branching in modulating physicochemical properties .

(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine :

The shorter methanamine chain (vs. ethanamine) reduces molecular weight (MW: ~153 g/mol vs. 181 g/mol for the target compound) and may alter binding affinity in biological systems .

Functional Group Modifications

N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine :

This derivative incorporates a methoxyphenyl group, significantly increasing molecular complexity (MW: 287.41 g/mol) and likely enhancing interactions with aromatic receptors. Such modifications are common in psychoactive compounds but differ from the simpler ethanamine structure of the target molecule .

Comparison with NBOMe Series

The 25X-NBOMe compounds (e.g., 25I-NBOMe) share an ethanamine backbone but feature a 2,5-dimethoxy-N-benzyl substitution on the phenyl ring. These structural differences render NBOMe compounds potent serotonin 2A receptor agonists with hallucinogenic effects, unlike the target compound, which lacks the methoxybenzyl group critical for such activity .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)ethanamine | 1015846-20-4 | C₉H₁₇N₃ | 181.28 | 1-Ethyl, 3,5-dimethyl, 4-ethanamine |

| 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine | 562815-62-7 | C₉H₁₇N₃ | 181.28 | 4-Ethyl, 3,5-dimethyl, 1-ethanamine |

| (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine | 1007540-98-8 | C₈H₁₅N₃ | 153.23 | 1-Isopropyl, 3,5-dimethyl, 4-methanamine |

| N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine | 1170136-60-3 | C₁₇H₂₅N₃O | 287.41 | 1-Ethyl, 3,5-dimethyl, 4-(methoxyphenyl-ethylamine) |

Research Findings

- Synthetic Accessibility : Pyrazole derivatives like the target compound are typically synthesized via cyclocondensation or nucleophilic substitution reactions, as seen in related pyrazole syntheses .

- Structure-Activity Relationships (SAR) :

- Toxicity Considerations : While NBOMe derivatives are associated with severe neurotoxicity, the target compound’s simpler structure suggests a safer profile, though detailed toxicological studies are lacking .

生物活性

2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)ethanamine, commonly referred to as a pyrazole derivative, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, alongside relevant case studies and research findings.

- Molecular Formula : C₉H₁₈ClN₃

- Molecular Weight : 203.71 g/mol

- CAS Number : 1384431-24-6

- Purity : ≥95% .

Antibacterial Properties

Recent studies have demonstrated that pyrazole derivatives exhibit significant antibacterial activity against various strains of bacteria. In vitro evaluations indicate that compounds similar to 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)ethanamine show effective inhibition against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

These findings suggest that the compound could be a promising candidate for developing new antibacterial agents .

Antifungal Activity

In addition to antibacterial effects, pyrazole derivatives have shown antifungal properties. For instance, studies indicate that compounds structurally related to 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)ethanamine exhibit activity against common fungal pathogens such as Candida albicans.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 - 78.23 µM |

| Fusarium oxysporum | 56.74 - 222.31 µM |

The antifungal activity highlights the potential of this compound in treating fungal infections .

Study on Antibacterial Activity

A study published in the Journal of Antibiotics evaluated a series of pyrazole derivatives, including those related to 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)ethanamine. The results indicated that modifications in the pyrazole ring significantly influenced antibacterial potency, with some derivatives achieving complete bacterial death within eight hours .

Study on Antifungal Activity

Another research article focused on the antifungal properties of pyrazole derivatives revealed that specific substitutions on the pyrazole ring enhanced antifungal efficacy against various strains of fungi. The study underscored the importance of structural modifications in optimizing biological activity .

Q & A

Basic Research Questions

Q. What are the critical spectroscopic techniques for confirming the structural identity of 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)ethanamine?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions on the pyrazole ring. Infrared (IR) spectroscopy can validate functional groups like the ethanamine chain. High-resolution mass spectrometry (HRMS) should be used to confirm molecular weight (e.g., C₉H₁₇N₃, theoretical MW: 167.14 g/mol) and isotopic patterns. Cross-referencing with PubChem identifiers (e.g., InChIKey: MLDZCRGQWXOLME-UHFFFAOYSA-N ) ensures consistency with established data.

Q. How can researchers validate the purity of this compound for baseline experimental reproducibility?

- Methodological Answer : Use High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm to quantify impurities. Thin-Layer Chromatography (TLC) with iodine staining provides rapid purity checks. Elemental analysis (C, H, N) should match theoretical values within ±0.3% deviation. For hygroscopic or reactive derivatives (e.g., dihydrochloride salts ), Karl Fischer titration ensures water content <0.5%.

Advanced Research Questions

Q. How can synthesis protocols for 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)ethanamine be optimized to minimize by-products?

- Methodological Answer :

- Reaction Conditions : Reflux in ethanol with a base (e.g., triethylamine) to neutralize HCl by-products, as seen in analogous pyrazole-acetamide syntheses .

- Purification : Recrystallization from DMF-EtOH (1:1) mixtures improves crystalline purity .

- Monitoring : Real-time TLC (silica gel, ethyl acetate/hexane 3:7) detects intermediates like unreacted 3,5-dimethylpyrazole precursors .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-ethanamine derivatives?

- Methodological Answer :

- Meta-Analysis : Compare EC₅₀ values across studies using standardized assays (e.g., antileishmanial activity in Leishmania donovani promastigotes ).

- Structural Variants : Test analogs with modified substituents (e.g., ethyl vs. methyl groups) to isolate structure-activity relationships (SARs) .

- Solubility Adjustments : Use hydrochloride salts to enhance aqueous solubility and reduce variability in in vitro assays .

Q. How can researchers evaluate the environmental impact of 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)ethanamine in ecological risk assessments?

- Methodological Answer :

- Degradation Studies : Perform hydrolysis (pH 4–9) and photolysis (UV irradiation) to identify breakdown products.

- Ecotoxicology : Use Daphnia magna acute toxicity tests (48h LC₅₀) and algal growth inhibition assays (OECD 201) .

- Partition Coefficients : Measure logP values (e.g., using shake-flask method) to predict bioaccumulation potential .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., malaria PfATP4 for antimalarial studies ).

- QSAR Modeling : Train models on pyrazole derivatives with known activity data (e.g., IC₅₀ values from PubChem BioAssay ).

- MD Simulations : Run 100-ns molecular dynamics to assess stability of ligand-protein complexes in solvated environments.

Methodological Challenges & Solutions

Q. How should researchers address low solubility in aqueous media during in vitro assays?

- Solutions :

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to maintain solubility without cytotoxicity.

- Derivatization : Synthesize water-soluble prodrugs (e.g., phosphate esters) .

- Surfactants : Incorporate Tween-80 (0.01% w/v) for emulsion stabilization .

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

- Solutions :

- Process Analytical Technology (PAT) : Implement inline FTIR for real-time monitoring of reaction progress.

- Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, stoichiometry, catalyst loading) .

- Quality Control : Enforce strict raw material specifications (e.g., ≥98% purity for 3,5-dimethylpyrazole precursors ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。